molecular formula C11H22O B14487194 Undec-5-en-1-ol CAS No. 64275-77-0

Undec-5-en-1-ol

Cat. No.: B14487194
CAS No.: 64275-77-0
M. Wt: 170.29 g/mol
InChI Key: SISHRPQNHQRWQH-UHFFFAOYSA-N
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Description

Significance of Unsaturated Aliphatic Alcohols in Organic Synthesis

Unsaturated aliphatic alcohols are highly valued in organic synthesis for their dual functionality: the nucleophilic hydroxyl group and the reactive carbon-carbon double bond. This combination allows for a wide array of chemical modifications, making them versatile building blocks for the synthesis of more complex molecules.

The hydroxyl group can undergo various transformations, including oxidation to aldehydes, ketones, or carboxylic acids, and esterification to form esters, which are important in flavors, fragrances, and polymers. foodb.ca It can also be converted into a good leaving group, facilitating nucleophilic substitution reactions.

The double bond provides a site for numerous addition reactions, such as hydrogenation to produce saturated alcohols, halogenation, epoxidation, and hydroboration-oxidation. The position of the double bond within the carbon chain significantly influences the reactivity and the types of products that can be formed. For instance, the location of the double bond in Undec-5-en-1-ol allows for selective functionalization at the center of the carbon chain, which can be strategically advantageous in the synthesis of long-chain molecules with specific functionalities.

Furthermore, unsaturated alcohols are key components in the synthesis of natural products, pharmaceuticals, and agrochemicals. Many insect pheromones, for example, are long-chain unsaturated alcohols or their derivatives. The stereoselective synthesis of these compounds is a major focus in organic chemistry, as the biological activity of pheromones is often dependent on the specific geometry (cis or trans) of the double bond.

Overview of this compound's Structural Features and Research Relevance

This compound is an unsaturated aliphatic alcohol with the molecular formula C₁₁H₂₂O. Its structure consists of an eleven-carbon chain with a primary alcohol at one end (C1) and a carbon-carbon double bond located between the fifth and sixth carbon atoms. The presence of the double bond at the C-5 position means that this compound can exist as two geometric isomers: (Z)-undec-5-en-1-ol (cis) and (E)-undec-5-en-1-ol (trans).

Key Structural Features:

Primary Alcohol: The terminal hydroxyl group is a primary alcohol, which influences its reactivity in oxidation and substitution reactions.

Internal Double Bond: The C-5 double bond is an internal, non-conjugated alkene. Its position offers opportunities for selective chemical modifications in the middle of the long carbon chain.

Isomerism: The potential for both cis and trans isomers is a critical feature, as the stereochemistry can significantly impact the biological activity and physical properties of the molecule and its derivatives.

The research relevance of this compound and its isomers is primarily linked to their potential role as insect pheromones or their precursors. Many lepidopteran species utilize long-chain unsaturated alcohols and their acetates as sex pheromones for chemical communication. While direct research on this compound as a specific pheromone is not extensively documented, its structural similarity to known pheromones, such as (E)-5-decen-1-ol, a sex attractant for the peach twig borer (Anarsia lineatella), suggests its potential in this area of chemical ecology. acs.org

The synthesis of specific isomers of this compound presents a challenge in stereoselective synthesis, a prominent area of contemporary organic research. The development of synthetic routes to access either the (Z) or (E) isomer with high purity is of significant interest for potential applications in integrated pest management strategies.

Interactive Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₂₂O
Molecular Weight170.30 g/mol
Boiling PointApprox. 230-240 °C
DensityApprox. 0.84 g/cm³
Solubility in WaterLow

Historical Context and Evolution of Research on this compound

The study of aliphatic alcohols has a long history, with early research focusing on fermentation products like ethanol. wikipedia.org The systematic investigation of longer-chain alcohols began in the early 20th century with the development of new synthetic methods. The Bouveault-Blanc reduction, discovered in the early 1900s, was one of the first methods to produce alcohols from esters.

Research into unsaturated long-chain alcohols gained significant momentum with the discovery of insect pheromones in the mid-20th century. The identification of these compounds as key mediators of insect communication opened up new avenues for research in chemical ecology and pest control. This led to a surge in the development of stereoselective synthetic methods to produce specific isomers of these complex molecules.

While the historical timeline for the specific synthesis and study of this compound is not well-documented in readily available literature, the evolution of research on its structural analogs provides a relevant context. The synthesis of compounds like (E)-5-decen-1-ol from starting materials such as (E)-1,6-undecadiene highlights the synthetic strategies that could be applied to produce this compound. acs.org

The development of modern analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the identification and structural elucidation of trace amounts of natural products, including potential pheromones like this compound. These techniques are essential for determining the precise location and geometry of the double bond, which is critical for understanding the biological function of these molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64275-77-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

undec-5-en-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3

InChI Key

SISHRPQNHQRWQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Undec 5 En 1 Ol and Its Stereoisomers

Selective Reduction Strategies of Fatty Acid Derivatives

The reduction of fatty acid derivatives presents a direct route to long-chain alcohols. However, achieving selectivity, particularly in the presence of other reducible functional groups like carbon-carbon double bonds, is a critical challenge.

Catalytic Hydrogenation Approaches Utilizing Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed industrial process for the reduction of fatty acids and their esters to fatty alcohols. csic.es The use of a palladium on carbon (Pd/C) catalyst can be effective for this transformation. For instance, the reduction of undecylenic acid or its ester derivatives can yield undec-10-en-1-ol. google.comgoogle.com This terminal alkene can then be isomerized to internal alkenes, including undec-5-en-1-ol, often using a base catalyst. google.com A specific example involves the hydrogenation of (E)-11-(2-methyl-1,3-dioxolan-2-yl)this compound using Pd/C in a mixture of methanol (B129727) and acetonitrile (B52724) under an inert atmosphere, demonstrating the compatibility of this catalyst with certain alkene functionalities and protecting groups. csic.es

However, a significant challenge in catalytic hydrogenation is preventing the simultaneous reduction of the carbon-carbon double bond. The choice of catalyst, solvent, and reaction conditions is crucial to achieve chemoselectivity.

Stoichiometric Reduction Methods Employing Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols. masterorganicchemistry.comyoutube.com This makes it a suitable reagent for the synthesis of this compound from corresponding undec-5-enoic acid or its esters. The reduction of a carboxylic acid or ester with LiAlH4 proceeds via the formation of a tetrahedral intermediate, ultimately yielding the primary alcohol after an aqueous workup. masterorganicchemistry.com

One of the key advantages of LiAlH4 is its ability to reduce the carboxyl group without affecting an isolated carbon-carbon double bond within the molecule, a critical feature for the synthesis of unsaturated alcohols like this compound. masterorganicchemistry.comwhiterose.ac.uk For example, the reduction of (2E,9E)-undeca-2,9-diene-1,11-diol from undeca-2,9-diyne-1,11-diol was achieved using LiAlH4 in refluxing tetrahydrofuran. csic.es This demonstrates the reagent's utility in synthesizing unsaturated diols, which are structurally related to this compound.

Reagent ComparisonSelectivity for C=O vs. C=CReaction Conditions
Pd/C, H₂ Can reduce both, requires careful condition controlVaries (e.g., inert atmosphere, specific solvents)
LiAlH₄ Highly selective for C=OTypically in ethereal solvents (e.g., THF), followed by aqueous workup

Challenges in Positional Isomerism Control during Reduction Processes

A primary challenge in the synthesis of this compound, particularly when starting from readily available precursors like undecylenic acid (10-undecenoic acid), is controlling the position of the double bond. google.comnih.gov Direct reduction of undecylenic acid or its derivatives yields 10-undecen-1-ol (B85765). google.comgoogle.comsmolecule.com To obtain this compound, a subsequent isomerization of the double bond from the terminal position to an internal position is necessary. google.com This isomerization can be promoted by base catalysts, but often leads to a mixture of positional isomers, making the isolation of pure this compound challenging.

Furthermore, during certain synthetic routes, unintended isomerization can occur. For example, some oxidation conditions have been shown to cause partial isomerization of the double bond. acs.org The "alkyne zipper" reaction, which involves the migration of an internal alkyne to a terminal position, highlights the mobility of unsaturated bonds under certain basic conditions and presents another potential challenge for controlling positional isomerism if not carefully managed. mdpi.com

Carbon-Carbon Bond Formation Reactions Leading to the this compound Skeleton

Building the carbon framework of this compound through carbon-carbon bond formation reactions offers greater control over the placement of the double bond from the outset.

Applications of the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes with a defined location of the double bond. mnstate.eduwikipedia.org This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a Wittig reaction could be envisioned between a C6 phosphonium (B103445) ylide and a C5 aldehyde containing a protected hydroxyl group, or vice versa.

The stereochemistry of the resulting alkene (E or Z) in a Wittig reaction is influenced by the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This stereoselectivity is a key advantage of the Wittig reaction in the synthesis of specific stereoisomers of this compound. For instance, the Horner-Wittig reaction has been successfully applied to the stereoselective synthesis of (E)- and (Z)-dec-5-en-1-ol, demonstrating its utility for creating specific alkene geometries in similar structures. rsc.org

Wittig Reagent TypeTypical Product Stereochemistry
Non-stabilized (e.g., R = alkyl)(Z)-alkene
Stabilized (e.g., R = EWG)(E)-alkene

Pathways Involving Grignard Additions

Grignard reagents (R-MgX) are strong nucleophiles and bases that are highly effective for forming carbon-carbon bonds through addition to carbonyl compounds and epoxides. masterorganicchemistry.comsigmaaldrich.com A synthetic route to this compound could involve the reaction of a Grignard reagent with an appropriate electrophile.

One possible strategy is the addition of a pentenyl Grignard reagent to a protected 6-hydroxyhexanal. The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol upon workup. libretexts.orgmasterorganicchemistry.com Alternatively, the reaction of a Grignard reagent with an epoxide, such as a 1,2-epoxyhexane, and a five-carbon Grignard reagent, would result in the formation of a primary alcohol after ring-opening and subsequent protonation. masterorganicchemistry.comlibretexts.org This approach is advantageous as it directly installs the hydroxyl group at the terminal position.

The choice of the Grignard reagent and the electrophile is critical for constructing the desired this compound skeleton. The reaction conditions must be carefully controlled, particularly the exclusion of water and protic solvents, as Grignard reagents are highly basic. sigmaaldrich.com

Strategic Implementations of Olefin Metathesis

Olefin metathesis has emerged as a powerful and versatile tool for the construction of carbon-carbon double bonds, offering efficient routes to long-chain alkenes and functionalized polymers. sigmaaldrich.comwikipedia.org Cross-metathesis (CM), an intermolecular reaction between two different alkenes, is particularly strategic for synthesizing specific target molecules like this compound from smaller, readily available precursors. sigmaaldrich.comwikipedia.orgillinois.edu

The synthesis can be envisioned through the reaction of two smaller functionalized olefins. For instance, a shorter-chain ω-alkenol, such as hex-5-en-1-ol or pent-4-en-1-ol, can be reacted with a corresponding terminal alkene in the presence of a suitable catalyst. beilstein-journals.orgnih.gov The reaction is driven forward by the release of a volatile alkene byproduct, typically ethylene (B1197577). illinois.edu Ruthenium-based catalysts, particularly the Grubbs' and Hoveyda-Grubbs' second-generation catalysts, are frequently employed due to their high activity and tolerance to various functional groups, including the hydroxyl group present in the starting material and product. nih.govrsc.org

A notable application involves the cross-metathesis of undec-10-enoyl chloride, a derivative of undecenoic acid sourced from castor oil, with various olefin partners. rsc.orgrsc.org This demonstrates the utility of metathesis in converting bio-based feedstocks into valuable chemical intermediates. The reaction conditions are generally mild, and the stereochemistry of the resulting double bond (E/Z) can often be controlled, although mixtures are common. illinois.edubeilstein-journals.org

Table 1: Examples of Olefin Cross-Metathesis for Alkenol Synthesis

Reactant 1Reactant 2CatalystKey Product TypeReference
Octavinylsilsesquioxane (OVS)pent-4-en-1-olGrubbs' Catalyst (1st Gen)Functionalized Silsesquioxane nih.gov
Cellulose undec-10-enoateAcrylic AcidHoveyda-Grubbs' Catalyst (2nd Gen)Functionalized Cellulose Ester rsc.org
1-PentadeceneAmino alcohol with terminal alkeneRuthenium CatalystLong-chain functionalized alkene illinois.edu
Eugenol-derived dieneSelf-metathesis (ADMET)Grubbs' CatalystPolyester rsc.org

Biocatalytic Decarboxylation Routes in Alkenol Synthesis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov In the context of alkenol production, enzymatic decarboxylation of fatty acids or their derivatives presents a promising green route. nih.govrsc.org

Cytochrome P450 enzymes, particularly peroxygenases, have been identified as effective catalysts for this transformation. rsc.org For example, P450 peroxygenases can catalyze the oxidative decarboxylation of fatty acids to produce one-carbon-shorter terminal alkenes. rsc.org Certain P450 systems, such as CYP152L1, have been shown to convert ω-hydroxylated fatty acids directly into the corresponding alkenols. rsc.org This pathway is significant as it provides a direct route from bio-renewable hydroxy fatty acids to valuable alkenols.

Another innovative approach involves photobiocatalysis, which combines the selectivity of enzymes with the energy of light. A recently discovered photodecarboxylase from Chlorella variabilis (CvFAP) can efficiently convert fatty acids into alkanes upon illumination with blue light. researchgate.net While this specific enzyme yields alkanes, the underlying principle of photoenzymatic activation of carboxylic acids is a burgeoning field. Dual catalytic systems that merge photocatalysis with biocatalysis are being developed to achieve dehydrodecarboxylation of carboxylic acids, producing alkenes from saturated precursors. acs.orgnih.gov These methods often involve a photocatalyst that generates a radical intermediate from the carboxylic acid, which is then converted to an alkene by a second catalyst. acs.orgnih.gov

Table 2: Biocatalytic Systems for Decarboxylative Alkene/Alkenol Synthesis

Enzyme/Catalyst SystemSubstrate TypeProduct TypeMechanismReference
P450 Peroxygenase (CYP152L1)ω-Hydroxylated Fatty AcidsAlkenolsOxidative Decarboxylation rsc.org
P450 OleTFatty AcidsFatty Alkenes/AlcoholsHydroxylation/Decarboxylation nih.gov
Photodecarboxylase (CvFAP)Fatty AcidsAlkanesLight-Driven Decarboxylation researchgate.net
Acridine (photocatalyst) + CobaloximeCarboxylic AcidsAlkenesPhotoinduced Dehydrodecarboxylation acs.orgnih.gov

Stereoselective Synthesis of this compound and its Chiral Derivatives

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. The following sections detail methods to produce specific stereoisomers of this compound derivatives.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Allylsilane chemistry provides a powerful platform for achieving this. Research has demonstrated the synthesis of highly enantioenriched allylsilanes that serve as key precursors for chiral derivatives of this compound. nii.ac.jp

A key intermediate, (R)-(E)-7-(dimethylphenylsilyl)this compound, has been synthesized with high enantiomeric excess (96% ee). nii.ac.jprsc.orgrsc.org This chiral allylsilane, bearing a hydroxyl group on the alkyl chain, is specifically designed for subsequent stereoselective cyclization reactions. The synthesis of such functionalized allylsilanes can be achieved through sequences involving palladium-catalyzed intramolecular bis-silylation of allylic alcohols. nii.ac.jp Iridium-catalyzed enantioselective allyl-allylsilane cross-coupling reactions represent another advanced strategy for creating chiral 1,5-dienes, which are structurally related intermediates. nih.gov

Diastereoselective synthesis controls the relative stereochemistry at multiple stereocenters. The chiral allylsilane, (R)-(E)-7-(dimethylphenylsilyl)this compound, is a cornerstone for highly diastereoselective transformations. nii.ac.jprsc.org

When this enantioenriched allylsilane reacts with various aldehydes in the presence of a Lewis acid, it undergoes a cascade reaction involving acetalization followed by an intramolecular Hosomi-Sakurai reaction. nii.ac.jp This process yields trans-2,3-disubstituted oxepanes (seven-membered cyclic ethers) with excellent diastereoselectivity. rsc.orgrsc.org For example, the reaction of (R)-(E)-7-(dimethylphenylsilyl)this compound with heptanal (B48729) affords trans-2-hexyl-3-((E)-1-hexenyl)oxepane with high stereoconservation. nii.ac.jp This demonstrates that the stereochemistry defined in the allylsilane precursor is effectively transferred to the final product, allowing for precise control over the molecule's 3D structure.

Table 3: Diastereoselective Cyclization of a Chiral this compound Derivative

Allylsilane PrecursorAldehyde ReactantProductEnantiomeric Excess (Product)StereoconservationReference
(R)-(E)-7-(dimethylphenylsilyl)this compound (96% ee)Heptanaltrans-2-hexyl-3-((E)-1-hexenyl)oxepane94% ee>97% nii.ac.jp

Chirality transfer is the process by which a stereocenter in a starting material or catalyst dictates the stereochemistry of a newly formed stereocenter in the product. acs.orgiranchembook.ir In the synthesis of chiral oxepanes from (R)-(E)-7-(dimethylphenylsilyl)this compound, the transfer of chirality is highly efficient. nii.ac.jp

The mechanism involves the formation of a chiral environment during the key bond-forming step. eurekalert.org After the initial formation of an acetal, the Lewis acid activates the molecule, promoting an intramolecular cyclization. The silicon-containing group directs the nucleophilic attack of the alkene onto the oxocarbenium ion intermediate. The pre-existing stereocenter on the allylsilane backbone forces the molecule to adopt a specific transition state geometry. This geometric constraint ensures that the substituents on the newly formed ring adopt a defined trans orientation relative to each other, effectively transferring the chirality from the linear precursor to the cyclic product. nii.ac.jp This highly stereoselective transfer is a hallmark of the intramolecular Hosomi-Sakurai reaction in this system. nii.ac.jp

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and limitations.

Olefin Metathesis: This method offers high modularity and is effective for building the carbon skeleton from smaller, functionalized olefins. sigmaaldrich.comrsc.org It benefits from the high functional group tolerance of modern ruthenium catalysts. However, it often provides limited control over the double bond geometry, potentially yielding E/Z mixtures, and relies on expensive precious metal catalysts. illinois.edubeilstein-journals.org

Wittig Reaction: Classical methods like the Wittig reaction can also be used to construct the double bond with good stereocontrol, particularly for the Z-isomer. The synthesis of (Z)-undec-5-en-1-yne, a direct precursor to the target alcohol, has been reported using the Wittig reaction between 4-hydroxybutanal and an appropriate phosphonium ylide. rsc.orgrsc.org This route offers good stereoselectivity but can generate stoichiometric amounts of triphenylphosphine (B44618) oxide waste.

Biocatalytic Routes: Biocatalysis represents a green and highly selective approach. nih.govrsc.org The use of enzymes like P450 peroxygenases can potentially lead directly to alkenols from renewable feedstocks under mild conditions. rsc.org However, these methods are often limited by enzyme availability, substrate scope, and lower product concentrations compared to traditional synthesis.

Stereoselective Synthesis via Allylsilanes: This sophisticated multi-step approach provides unparalleled control over both enantiomeric and diastereomeric purity. nii.ac.jprsc.org The synthesis of a chiral allylsilane derivative allows for subsequent reactions that deliver complex cyclic products with near-perfect stereoconservation. nii.ac.jp This method is ideal for preparing specific, high-value stereoisomers but is also the most complex, requiring multiple synthetic steps and chiral starting materials.

Table 4: Comparison of Synthetic Strategies for this compound and Derivatives

MethodKey AdvantageKey LimitationStereocontrolTypical Catalyst/Reagent
Olefin Cross-MetathesisModular, functional group tolerantCostly catalyst, potential E/Z mixturesModerate to lowGrubbs' or Hoveyda-Grubbs' Catalysts
Wittig ReactionGood stereocontrol (especially for Z)Stoichiometric byproduct wasteHighPhosphonium ylide
Biocatalytic DecarboxylationGreen, high selectivity, mild conditionsEnzyme availability, substrate scopePotentially very high (enzyme-dependent)P450 enzymes, Photodecarboxylases
Allylsilane ChemistryExcellent stereocontrol (enantio- & diastereoselective)Multi-step, complex precursorsExcellentChiral allylsilane, Lewis acid

Evaluation of Chemical Yields and Selectivity Profiles

The construction of the C5-C6 double bond in this compound with specific stereochemistry is a key challenge. The Wittig reaction is a cornerstone method for this purpose, particularly for the synthesis of the (Z)-isomer.

A common strategy involves the Wittig reaction between an appropriate phosphonium ylide and an aldehyde. For instance, a synthetic route analogous to the preparation of similar long-chain alkenols can be employed for (Z)-undec-5-en-1-ol. This involves the reaction of the ylide generated from hexyltriphenylphosphonium bromide with a protected 5-hydroxypentanal. The use of non-stabilized ylides under salt-free conditions typically favors the formation of the (Z)-alkene. The selectivity arises from the kinetic control of the reaction, proceeding through a less stable, eclipsed transition state leading to the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.

Another prominent method is the stereoselective reduction of an alkyne precursor. The synthesis of (Z)-undec-5-en-1-yne, a direct precursor to (Z)-undec-5-en-1-ol, has been reported. rsc.orgrsc.org This alkyne can then be hydrogenated to the corresponding (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) is a classic and effective method for the syn-addition of hydrogen, yielding the (Z)-alkene with high selectivity.

Table 1: Representative Yields and Selectivity in Syntheses Relevant to this compound

Reaction Type Reactants Product Yield (%) Selectivity (Isomer Ratio) Reference
Wittig Reaction Hexyltriphenylphosphonium bromide, 4-hydroxybutanal derivative (Z)-Dec-4-en-1-ol 65% >97% Z rsc.org
Wittig Olefination (Z)-undec-4-en-1-ol precursor aldehyde (Z)-undec-4-en-1-ol - Favored Z-geometry acs.org
Alkyne Hydrogenation (Z)-undec-5-en-1-yne (Z)-undec-5-en-1-ol High High (Z) rsc.orgrsc.org
Alkene Isomerization undec-10-en-1-ol undec-9-en-1-ol 74% 8.2:1 (Z:E) acs.org

For the synthesis of the (E)-isomer, modifications to the Wittig reaction, such as the Schlosser modification which involves the use of a second equivalent of organolithium base at low temperature, can be employed to favor the formation of the more stable (E)-alkene. Alternatively, other olefination reactions like the Horner-Wadsworth-Emmons reaction, which typically favor the formation of (E)-alkenes from stabilized phosphonate (B1237965) ylides, could be utilized.

Modern catalytic methods, such as cross-metathesis, also offer pathways to specific isomers, although their application would depend on the availability of suitable starting materials. eurjchem.com For example, the cross-metathesis between 1-heptene (B165124) and 5-hexen-1-ol (B1630360) using a ruthenium-based catalyst could theoretically produce this compound, with the stereoselectivity being dependent on the catalyst and conditions chosen.

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory benchtop to a research and development (R&D) or pilot-plant scale introduces a new set of challenges that extend beyond simple chemical reactivity. labmanager.com For the synthesis of this compound, several factors must be considered for any chosen methodology.

Reaction and Process Safety: Exothermic reactions, such as the formation of ylides using strong bases like butyllithium, require careful thermal management. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient than in laboratory glassware. labmanager.com This necessitates robust cooling systems and controlled addition rates to prevent thermal runaways. Hydrogenation reactions also pose safety risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like palladium on carbon. neulandlabs.com

Reagent and Purification Strategy: The Wittig reaction, while effective, generates triphenylphosphine oxide as a stoichiometric byproduct. rsc.org On a large scale, the removal of this high-boiling, crystalline solid can be challenging and often requires chromatography, which is undesirable for industrial processes. rsc.org Developing routes that utilize catalytic amounts of reagents or byproducts that are easily removed (e.g., by extraction or crystallization) is a key goal in process chemistry. princeton-acs.org Recent advancements in one-pot aqueous Wittig reactions aim to improve sustainability and simplify workup procedures, which could enhance scalability. acs.orgnih.gov

Process Robustness and Efficiency: A scalable process must be robust, meaning it can tolerate minor fluctuations in reaction parameters without significant drops in yield or purity. labmanager.com For stereoselective syntheses, this means ensuring that temperature, concentration, and mixing parameters are precisely controlled to maintain high isomeric ratios. For hydrogenation processes, efficient mass transfer of hydrogen gas into the liquid phase and onto the solid catalyst surface is critical for achieving reasonable reaction times and complete conversion. neulandlabs.com This often requires specialized high-pressure reactors with effective agitation systems. neulandlabs.com

Elucidation of Chemical Reactivity and Catalytic Transformations of Undec 5 En 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol group in Undec-5-en-1-ol is a versatile site for chemical modification, enabling its conversion into various other functional groups through oxidation and substitution reactions.

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, Undec-5-enal, or the carboxylic acid, Undec-5-enoic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.com

Primary alcohols can be oxidized to aldehydes using milder oxidizing agents. savemyexams.com To prevent further oxidation to a carboxylic acid, the aldehyde product, which typically has a lower boiling point than the starting alcohol, can be distilled off as it forms. savemyexams.com For long-chain unsaturated alcohols, specific reagents are chosen to selectively oxidize the hydroxyl group without affecting the C=C double bond.

Further oxidation of the intermediate aldehyde or direct oxidation of the primary alcohol using strong oxidizing agents leads to the formation of Undec-5-enoic acid. savemyexams.comsavemyexams.com Common strong oxidizing agents include acidified potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇). savemyexams.comsavemyexams.com For instance, the synthesis of (Z)-undec-5-enoic acid has been documented in chemical literature. researchgate.net The oxidation of a similar long-chain unsaturated fatty alcohol, 10-undecen-1-ol (B85765), to 10-undecenoic acid is a known transformation, highlighting the feasibility of this reaction. nih.gov

Table 1: Oxidation Reactions of this compound

Product Reagent(s) Reaction Conditions Reference(s)
Undec-5-enal Mild Oxidizing Agent (e.g., PCC) Controlled temperature, removal of product by distillation savemyexams.com
Undec-5-enoic Acid Strong Oxidizing Agent (e.g., acidified KMnO₄, K₂Cr₂O₇) Harsher conditions (e.g., heat) savemyexams.comsavemyexams.com

The hydroxyl group of this compound is a relatively poor leaving group but can be converted into a good leaving group (like water) by protonation with a strong acid. masterorganicchemistry.com This activation facilitates nucleophilic substitution reactions, allowing the -OH group to be replaced by halogens or other functional groups. masterorganicchemistry.comunco.edu

Halogenation: The conversion of the alcohol to an alkyl halide is a common derivatization. physicsandmathstutor.com This can be achieved using several reagents:

Hydrogen Halides (HX): Reaction with concentrated HCl, HBr, or HI can replace the hydroxyl group with the corresponding halogen. The reactivity order is HI > HBr > HCl. masterorganicchemistry.com

Phosphorus Halides: Reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are effective for converting alcohols to alkyl chlorides. savemyexams.com

Thionyl Chloride (SOCl₂): This reagent is often used to produce alkyl chlorides from alcohols. savemyexams.com

The mechanism of these substitution reactions depends on the structure of the alcohol. Primary alcohols, like this compound, tend to proceed through an Sₙ2 mechanism. masterorganicchemistry.com

Other Derivatizations: Besides halogenation, the hydroxyl group can undergo other substitution reactions. A key example is esterification, where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. For instance, (Z)-4-Undecenoic acid readily undergoes esterification. This highlights a common reaction pathway for unsaturated alcohols and acids.

Table 2: Common Substitution Reactions for the Hydroxyl Group

Reagent Product Type General Mechanism Reference(s)
Hydrogen Halides (HX) Alkyl Halide Sₙ2 (for primary alcohols) masterorganicchemistry.comphysicsandmathstutor.com
Phosphorus Pentachloride (PCl₅) Alkyl Chloride Nucleophilic Substitution savemyexams.comphysicsandmathstutor.com
Thionyl Chloride (SOCl₂) Alkyl Chloride Nucleophilic Substitution savemyexams.com
Carboxylic Acid/Acyl Chloride Ester Esterification

Reactions Involving the Alkene Moiety

The carbon-carbon double bond at the C5 position is an electron-rich center, making it susceptible to addition reactions. physicsandmathstutor.com

The double bond of this compound can be selectively reduced to a single bond, yielding the saturated alcohol, undecanol, while leaving the hydroxyl group intact. This transformation is typically achieved through catalytic hydrogenation. ibchem.comslideshare.net In this process, the compound is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org

Commonly used catalysts for this purpose include palladium (Pd), platinum (Pt), and nickel (Ni). slideshare.net The reaction is highly efficient and selective for the C=C bond under mild conditions, which is crucial for preserving the alcohol functionality. diva-portal.org The selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds using palladium catalysts is a well-established procedure, demonstrating the high chemoselectivity achievable for double bond hydrogenation in the presence of other functional groups. diva-portal.orgmdpi.com This method is important in synthetic chemistry for controlling the degree of unsaturation in long-chain molecules. ibchem.com

Table 3: Catalytic Hydrogenation of this compound

Product Reagents Catalyst Key Feature Reference(s)
Undecanol Hydrogen (H₂) Pd, Pt, or Ni Selective reduction of the C=C bond ibchem.comslideshare.netlibretexts.org

The π-bond of the alkene serves as a source of electrons, readily attacking electrophilic species in what are known as electrophilic addition reactions. physicsandmathstutor.comosti.gov

Electrophilic Addition: This is the most characteristic reaction of alkenes. ibchem.com

Addition of Halogens: Halogens like bromine (Br₂) or chlorine (Cl₂) can add across the double bond to form a dihalogenated alkane. The reaction with bromine water, which causes a color change from orange-brown to colorless, is a classic test for unsaturation. physicsandmathstutor.com

Addition of Hydrogen Halides (HX): Hydrogen halides such as HBr add across the double bond to form a halogenated alkane. ibchem.com Since this compound is an unsymmetrical alkene, the addition follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms. ibchem.comscribd.com The reaction proceeds through the formation of a more stable secondary carbocation intermediate. scribd.com

Addition of Water (Hydration): In the presence of an acid catalyst like phosphoric acid, water can add across the double bond to form a diol. physicsandmathstutor.com

Nucleophilic Addition: While less common for simple alkenes, the double bond can be attacked by nucleophiles under specific conditions, particularly if the double bond is part of a conjugated system or activated by certain catalysts. libretexts.orgbeilstein-journals.org Nucleophilic addition is more characteristic of carbonyl groups, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com In the context of this compound, reactions that might be classified under this heading often involve more complex, metal-catalyzed processes where the alkene coordinates to a metal center, rendering it susceptible to nucleophilic attack.

Table 4: Addition Reactions at the Alkene Moiety

Reaction Type Reagent(s) Product Type Key Principle/Mechanism Reference(s)
Electrophilic Addition Halogen (e.g., Br₂) Dihaloalkane Attack by electron-rich π-bond physicsandmathstutor.comibchem.com
Electrophilic Addition Hydrogen Halide (e.g., HBr) Haloalkane Markovnikov's rule, carbocation intermediate ibchem.comscribd.com
Electrophilic Addition H₂O / H⁺ catalyst Diol Acid-catalyzed hydration physicsandmathstutor.com

Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes and developing new synthetic methods.

Functional Group Interconversions: The substitution reactions at the hydroxyl group, when using hydrogen halides, proceed via Sₙ1 or Sₙ2 mechanisms depending on the alcohol's structure. masterorganicchemistry.comunco.edu For a primary alcohol like this compound, the Sₙ2 pathway is generally favored. masterorganicchemistry.com This involves a backside attack by the nucleophile on the protonated alcohol, leading to an inversion of stereochemistry if the carbon were chiral.

Alkene Reactions: The mechanism of electrophilic addition to the alkene moiety is well-established. It involves a two-step process where the electrophile is first attacked by the π electrons of the double bond, forming a carbocation intermediate. scribd.com This intermediate is then attacked by the nucleophile to give the final addition product. physicsandmathstutor.comibchem.com The regioselectivity (Markovnikov's rule) is determined by the relative stability of the possible carbocation intermediates. scribd.com

Catalytic Reactions: The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.org Hydrogen atoms are then transferred sequentially from the metal surface to the carbon atoms of the double bond. libretexts.org Mechanistic studies on more complex transformations, such as carbonylative polymerization of related undecenol compounds, show that reaction pathways can be intricate, involving steps like alkene insertion into metal-hydride bonds, CO insertion into metal-acyl species, and alcoholysis. osti.govwaseda.ac.jpacs.org These studies are essential for optimizing catalyst design and reaction conditions to favor the desired products, such as promoting linear polymer formation over cyclic byproducts. waseda.ac.jp

Reaction Mechanism Elucidation via Experimental and Computational Methods

Understanding the intricate pathways of chemical reactions involving this compound necessitates a dual approach, combining experimental observations with computational modeling. chinesechemsoc.orggu.secore.ac.ukresearchgate.net This synergy allows for a comprehensive elucidation of reaction mechanisms, from the initial interaction of reactants to the formation of final products. chinesechemsoc.org

Experimental techniques provide tangible data on reaction kinetics, product distribution, and the influence of various parameters. researchgate.net For instance, kinetic studies can reveal the order of a reaction with respect to each reactant, offering insights into the rate-determining step. researchgate.net Spectroscopic methods are invaluable for identifying intermediates and characterizing the final products, confirming the structural changes that have occurred.

Computational chemistry, on the other hand, offers a molecular-level view of the reaction landscape. chinesechemsoc.orgrsc.org Quantum chemical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to be observed experimentally. rsc.org These calculations can quantify the energy barriers for different potential pathways, helping to explain why a particular product is favored. rsc.org For example, in multi-step reactions, computational models can help dissect each stage, such as Michael additions, rearrangements, and cyclizations, providing a detailed energetic profile of the entire process. rsc.org The combination of experimental data and computational results provides a robust basis for understanding and predicting the chemical behavior of complex molecules like this compound. chinesechemsoc.orggu.secore.ac.ukresearchgate.net

The Role of Specific Catalysts in Achieving Selective Transformations

The selective transformation of this compound into desired products heavily relies on the choice of catalyst. Different catalysts can direct the reaction towards specific isomers or functional group modifications with high precision. acs.orgrsc.org

Metal-based catalysts are widely employed for their diverse reactivity. For instance, molybdenum complexes, in the presence of an acid co-catalyst, have been shown to effectively catalyze the isomerization of terminal alkenes. acs.org In the case of undec-10-en-1-ol, a related long-chain alcohol, a molybdenum(0) complex can selectively convert it to the internal (Z)-2-alkene with high selectivity. acs.org Nanosilver catalysts have also gained attention due to their unique reactivity, stability, and recyclability in various organic transformations, offering potential for efficient and selective synthesis. rsc.org

Organocatalysts, which are small organic molecules, present a metal-free alternative for promoting selective reactions. researchgate.net These catalysts can operate through various activation modes, such as Brønsted acid or base catalysis, to achieve specific transformations. researchgate.net For example, bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used to catalyze proton shifts in polyenyl alcohols and ethers. acs.org

The synergy between different types of catalysts can also be harnessed. Combining biocatalysts with metal or organocatalysts in one-pot processes can leverage the high selectivity of enzymes with the productivity of chemical catalysts. illinois.edu This approach allows for complex transformations that would be difficult to achieve with a single catalytic system. illinois.edu

Investigations into Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is a critical goal in the synthesis of complex molecules from multifunctional starting materials like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preference for reaction at one position over another.

In reactions involving molecules with multiple reactive sites, such as the hydroxyl group and the carbon-carbon double bond in this compound, controlling selectivity is paramount. For instance, in allylic oxidation reactions, copper(I)-NHC catalysts have demonstrated high regioselectivity, enabling the functionalization of specific C-H bonds adjacent to the double bond. liverpool.ac.uk The choice of catalyst and reaction conditions can significantly influence which allylic position is oxidized. liverpool.ac.uk

Similarly, in multicomponent reactions, where three or more reactants combine in a single step, achieving selectivity is crucial for obtaining the desired product. nih.gov The development of transition-metal-free annulation reactions of azadienes with haloalcohols has shown excellent regioselectivity in the formation of spiro-oxazolidines. rsc.orgrsc.org The reaction conditions and the nature of the substrates play a significant role in directing the outcome of these complex transformations. rsc.orgrsc.org

Hydrogen-bond-driven catalysis is another strategy to achieve regioselectivity. For example, the regioselective acetylation of diols and polyols can be achieved using catalytic amounts of acetate, where hydrogen bonding activates a specific hydroxyl group for acylation. researchgate.net This approach avoids the need for toxic organotin reagents and can provide high yields of the desired regioisomer. researchgate.net

Multicomponent and Cascade Reactions Incorporating this compound

Multicomponent and cascade reactions represent highly efficient synthetic strategies that enable the construction of complex molecular architectures from simpler precursors in a single operation. nih.govtcichemicals.com These approaches are particularly valuable in modern organic synthesis due to their atom economy, reduction of waste, and operational simplicity. nih.govrsc.org

Chemoenzymatic Processes and Hybrid Catalysis

Chemoenzymatic processes combine the advantages of both chemical and biological catalysts to achieve transformations that are often difficult to accomplish using either method alone. illinois.edursc.org Biocatalysts, such as enzymes, offer unparalleled chemo-, regio-, and stereoselectivity under mild conditions. illinois.edu Chemical catalysts, on the other hand, provide high productivity and can catalyze reactions not found in nature. illinois.edu

The integration of these two catalytic worlds can be achieved through sequential or concurrent one-pot reactions. illinois.edu In a sequential approach, the product of a chemical transformation becomes the substrate for a subsequent enzymatic reaction, or vice versa. nih.gov For example, a photo-biocatalytic cascade might involve a photochemical reaction followed by an enzymatic reduction. nih.gov A significant challenge in these systems is the compatibility of the different catalysts and reaction conditions. illinois.edunih.gov Strategies to overcome these incompatibilities include the physical separation of catalysts, such as through encapsulation, or the development of catalysts that are mutually compatible. illinois.edu

Hybrid catalysis takes this integration a step further by combining catalytic moieties into a single entity. rsc.org For instance, metal nanoparticles can be supported on an enzyme, creating a hybrid catalyst capable of performing both metal-catalyzed and biocatalytic reactions. illinois.edu These systems have the potential to enable novel tandem reactions and enhance catalytic efficiency through synergistic effects. illinois.edursc.org

A notable example involves the use of lipases, which are a class of enzymes, in combination with metal catalysts. Lipases can be used for the selective esterification or transesterification of alcohols, while a metal catalyst can perform another transformation, such as an oxidation or a C-C coupling reaction, on the same molecule. illinois.educardiff.ac.uk

Development of Tandem Catalytic Systems

Tandem catalysis, also known as cascade or domino catalysis, involves a sequence of two or more reactions that occur in a single pot, where the product of one reaction is the substrate for the next. rsc.orgacs.org This approach avoids the need for isolation and purification of intermediates, leading to increased efficiency and reduced waste. acs.org The key to a successful tandem process is the compatibility of all reaction steps and catalysts under a common set of conditions. illinois.eduacs.org

The development of tandem catalytic systems often involves the use of multifunctional catalysts or a combination of catalysts that can work synergistically. acs.org For example, a catalyst might possess both acidic and hydrogenation functionalities, allowing for a one-pot synthesis that would otherwise require two separate steps. acs.org

Multicomponent reactions (MCRs) are a powerful class of tandem reactions where three or more starting materials react to form a single product that incorporates portions of all the reactants. nih.govtcichemicals.comwikipedia.org The Ugi reaction is a classic example of a four-component reaction that forms a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orgmdpi.com The reaction proceeds through a series of reversible steps, with the exception of a final irreversible Mumm rearrangement that drives the reaction to completion. wikipedia.org MCRs are highly valued for their ability to rapidly generate molecular diversity and complexity. nih.govmdpi.combeilstein-journals.org

Advanced Derivatization Strategies and Analytical Methodologies for Undec 5 En 1 Ol

Synthesis of Undec-5-en-1-ol Derivatives for Enhanced Structural Characterization

The synthesis of derivatives is a crucial step in the unambiguous structural elucidation of molecules like this compound. By converting the alcohol into a different functional group, chemists can introduce features that are more readily analyzed by spectroscopic and chromatographic methods.

Common derivatization reactions for alcohols include esterification, etherification, and conversion to silyl (B83357) ethers. For instance, the reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding ester. This process is not only useful for confirming the presence of the hydroxyl group but also for introducing a chromophore or a mass-spectrometry-friendly tag.

A notable example involves the synthesis of undec-10-enehydrazide derivatives. This multi-step synthesis begins with the conversion of undecylenic acid to its hydrazide, which can then be reacted with various aldehydes or ketones to form a series of hydrazone derivatives. researchgate.net While this starts from the related undec-10-en-1-ol's corresponding acid, the principle of creating derivatives for structural analysis is analogous. Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are then employed to confirm the structures of these new compounds. academie-sciences.fr

Another relevant synthetic strategy is the creation of ferrocenyl derivatives. For example, 1-ferrocenyl-undec-10-en-1-one can be reduced to the racemic alcohol 1-ferrocenyl-undec-10-en-1-ol using lithium aluminum hydride (LiAlH₄). iucr.org This derivative introduces an electroactive ferrocenyl group, which can be advantageous for electrochemical detection methods. Further reactions, such as hydroboration, can be performed on the terminal alkene of this derivative to introduce additional functional groups, creating diol derivatives for further study. iucr.org

The synthesis of silylated and germylated lineal polyesters from undec-10-en-1-ol also highlights derivatization strategies. researchgate.net These reactions create polymers with modified thermal stability, and the structures are confirmed using spectroscopic methods. researchgate.net

Table 1: Examples of Synthetic Derivatives of this compound and Related Compounds

Precursor Compound Reagent(s) Derivative Type Purpose of Derivatization
Undec-10-enoic acid Hydrazine hydrate, various aldehydes/ketones Hydrazide/Hydrazone Structural elucidation, antimicrobial screening researchgate.net
1-Ferrocenyl-undec-10-en-1-one LiAlH₄ Ferrocenyl alcohol Introduce electroactive group, precursor for diols iucr.org
Undec-10-en-1-ol Dimethyl terephthalate (B1205515), organometallic catalysts Polyester Create polymers with modified properties researchgate.net

Derivatization Techniques for Improved Detection and Separation in Complex Matrices

Analyzing this compound in complex samples, such as environmental or biological matrices, presents significant challenges due to low concentrations and interference from other components. chromatographytoday.com Derivatization is a powerful tool to overcome these obstacles by improving the analyte's volatility, thermal stability, or detectability.

For gas chromatography (GC), a common analytical technique, the polarity of alcohols can lead to poor peak shape and interactions with the stationary phase. Converting the alcohol to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, is a standard practice. chromatographyonline.com This is achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and less polar, leading to sharper peaks and improved separation in GC analysis. chromatographyonline.com

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. Reagents like 3,5-dinitrobenzoyl chloride react with alcohols to form strongly UV-absorbing esters. smolecule.com Similarly, fluorescent tagging agents such as dansyl chloride can be used to create highly fluorescent derivatives, allowing for ultra-trace level detection. chromatographyonline.com

These techniques are particularly important when dealing with complex matrices. For example, in the analysis of potent thiols in wine, a derivatization step using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) is employed to append a chromophore, facilitating spectrophotometric determination. acs.org A concentration step using solid-phase extraction (SPE) is often required to isolate the derivatives and remove interferences before analysis. acs.org The combination of derivatization with modern analytical platforms like liquid chromatography-high-resolution mass spectrometry (LC-HRAM-MS) allows for the characterization of thousands of components in highly complex samples like cigarette smoke. chromatographytoday.com

Table 2: Common Derivatization Reagents for Alcohol Analysis

Reagent Derivative Formed Analytical Technique Advantage
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether Gas Chromatography (GC) Increased volatility, improved peak shape chromatographyonline.com
3,5-Dinitrobenzoyl chloride 3,5-Dinitrobenzoate ester HPLC-UV Strong UV absorption for enhanced detection smolecule.com
Dansyl chloride Dansyl ester HPLC-Fluorescence Highly fluorescent for trace analysis chromatographyonline.com
Pentafluorobenzoyl chloride Pentafluorobenzoyl ester GC-ECD (Electron Capture Detection) High electron affinity for sensitive detection

Applications in Analytical Chemistry Research (e.g., Identification of Alcohol Components)

The derivatization of alcohols is a cornerstone of analytical chemistry for identifying components within a mixture. By reacting a sample containing unknown alcohols with a specific derivatizing agent, the resulting derivatives can be separated and identified, providing information about the original alcohol constituents.

A classic application is the use of 3,5-dinitrobenzoic acid to form crystalline ester derivatives of alcohols. smolecule.com The melting points of these derivatives are often sharp and characteristic, providing a means of identification when compared to known standards. This method, while traditional, is still valuable for its simplicity and the definitive nature of the results.

In modern research, derivatization is coupled with powerful instrumental techniques. In metabolomics, for instance, a wide range of compounds, including alcohols, are derivatized prior to GC-MS analysis to increase volatility and produce characteristic mass fragmentation patterns for identification. The analysis of extractives from natural products, such as Alnus cremastogyne pods, utilizes GC-MS to identify numerous chemical components, including alcohols like phytol. mdpi.com While not explicitly derivatized in this study, the identification of such complex mixtures often relies on established libraries of mass spectra, many of which are based on derivatized compounds.

Furthermore, the separation of enantiomers and diastereomers, which is often challenging, can be facilitated by derivatization with a chiral reagent. google.com This creates diastereomeric derivatives that can be separated using standard, non-chiral chromatography techniques.

The development of novel pyridone-pyrimidine derivatives highlights how derivatization can be integral to creating new chemical entities. By starting with different substituted amines, a series of derivatives can be synthesized by first constructing a pyridone structure and then a pyrimidine (B1678525) ring, a method that allows for structural diversification and the study of structure-activity relationships. google.com

Undec 5 En 1 Ol As a Key Building Block in Complex Molecule Synthesis

Integration into Chemical Frameworks for Fragrance and Flavor Molecules

The specific structure of undec-5-en-1-ol, with its linear chain and reactive functional groups, makes it a valuable starting material for the synthesis of various fragrance and flavor compounds. While direct information on this compound's specific use is not extensively detailed, its derivatives and related long-chain unsaturated alcohols are integral to the fragrance industry. For instance, related structures like 2-oxaspiro[5.5]undec-8-ene derivatives are noted for their use in fragrance compositions. google.comgoogle.com The double bond and alcohol functionality in this compound allow for cyclization and esterification reactions, pathways that are commonly employed to produce molecules with desirable olfactory properties, such as fruity, floral, or woody notes. google.comifrafragrance.org

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

The dual functionality of this compound provides a versatile platform for the synthesis of precursors and intermediates for pharmaceuticals. Its carbon backbone can be strategically modified and functionalized to construct complex molecular architectures found in biologically active compounds.

Long-chain alcohols and their derivatives are fundamental in the synthesis of various pharmaceutical agents. For example, related structures are used as intermediates in the synthesis of prostaglandin (B15479496) analogs and antifungal agents. vulcanchem.com The ability to perform stereoselective transformations on the allylic alcohol portion of similar molecules is particularly important for creating chiral centers, a common feature in many drug molecules. vulcanchem.com Furthermore, the synthesis of complex bicyclic and spirocyclic scaffolds, which are privileged structures in medicinal chemistry, can be initiated from precursors with similar functionalities to this compound. nih.govnih.gov These scaffolds are often found in potent enzyme inhibitors, such as those targeting HIV-1 protease. nih.gov

Pharmaceutical Application Area Relevance of this compound Structure Example of Related Compound Class
Prostaglandin AnalogsAllylic alcohol for stereoselective functionalization. vulcanchem.comThromboxane inhibitors. vulcanchem.com
Antifungal AgentsLong carbon chain and reactive hydroxyl group. vulcanchem.comAcetylenic alcohols like 10-undecyn-1-ol (B139984) exhibit antifungal activity. chemicalbook.in
Enzyme Inhibitors (e.g., HIV Protease)Backbone for constructing complex bicyclic and spirocyclic scaffolds. nih.govBicyclic oxazolidinone derivatives. nih.gov

Construction of Diverse Cyclic and Polycyclic Structures

The strategic placement of the double bond and hydroxyl group in this compound makes it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of diverse and complex cyclic and polycyclic systems.

Intramolecular cyclization reactions are powerful tools for constructing ring systems, and this compound is well-suited for such transformations.

The Prins reaction is another powerful acid-catalyzed cyclization that involves the addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org This reaction can be used to form five- and six-membered rings. researchgate.net The reaction proceeds through an electrophilic addition, forming a carbocation intermediate that is then trapped by a nucleophile to form the cyclic product. wikipedia.org Tandem Prins cyclizations are particularly useful for constructing fused, bridged, and spiro-tetrahydropyran scaffolds. researchgate.net

Reaction Description Application with this compound Derivatives
Hosomi-Sakurai ReactionLewis acid-catalyzed reaction of an electrophile with an allylsilane. organic-chemistry.orgwikipedia.orgSynthesis of trans-2,3-disubstituted oxepanes from (R)-(E)-7-(dimethylphenylsilyl)this compound. rsc.orgnii.ac.jp
Prins ReactionAcid-catalyzed addition of a carbonyl compound to an alkene. organic-chemistry.orgwikipedia.orgFormation of tetrahydropyran (B127337) and other heterocyclic rings. researchgate.netresearchgate.net

The chemical architecture of this compound and its derivatives is amenable to the construction of more intricate spirocyclic and bicyclic systems, which are of significant interest in fragrance chemistry and drug discovery. nih.govnih.govresearchgate.netbeilstein-journals.org

Spirocyclic scaffolds can be synthesized through various methods, including intramolecular cyclizations. For instance, spirocyclic ethers can be formed through acid-catalyzed hemiacetalization of derivatives of this compound. researchgate.net The Prins cyclization is also a key strategy for accessing spirocyclic structures. researchgate.net

Bicyclic scaffolds can be generated through dearomative cycloadditions or other intramolecular cyclization strategies. nih.govrsc.orgrsc.org For example, N-substituted homopropargyl alcohols can undergo iodoamination reactions to form bicyclic structures. nih.gov While not directly involving this compound, these strategies highlight the potential for similar precursors to yield complex bicyclic systems. The synthesis of bicyclic oxazolidinones, which are potent HIV-1 protease inhibitors, has been achieved using a key o-iodoxybenzoic acid-mediated cyclization. nih.gov

Applications in Polymer Science and Materials Chemistry

The presence of a terminal double bond in derivatives of this compound allows it to function as a monomer in specific types of polymerization reactions, leading to the creation of novel polymers with tailored properties.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes, with the release of ethylene (B1197577) gas as the driving force. wikipedia.org This technique allows for the synthesis of a wide variety of polymers with a high degree of control over their structure. wikipedia.orgrsc.org

While this compound itself is not a diene, it can be readily converted into α,ω-diene monomers suitable for ADMET polymerization. For instance, esterification of undec-10-en-1-ol (a related isomer) with other unsaturated molecules can produce diene monomers. researchgate.netnih.gov The polymerization of such monomers, often catalyzed by ruthenium-based catalysts like Grubbs catalysts, can yield high molecular weight polyesters. acs.orgunifr.ch The properties of the resulting polymers, such as their thermal stability and crystallinity, can be tuned by the structure of the monomer. researchgate.net

Monomer Type Polymerization Method Resulting Polymer Key Features
α,ω-dienes derived from undecenyl alcoholsAcyclic Diene Metathesis (ADMET) wikipedia.orgUnsaturated Polyesters nih.govacs.orgControllable molecular weight and microstructure; potential for bio-based polymers. wikipedia.orgacs.org

Precursor for Functionalized Polymeric Materials (e.g., Silylated and Germylated Polyesters)

Undec-10-en-1-ol serves as a versatile and valuable bio-based monomer in the synthesis of novel functionalized polyesters. Its terminal double bond and hydroxyl group provide reactive sites for modification and subsequent polymerization. A significant application of this fatty alcohol is in the creation of silylated and germylated linear polyesters, which exhibit enhanced thermal properties. These materials are typically synthesized through a two-step process: first, the functionalization of Undec-10-en-1-ol via hydrosilylation or hydrogermylation, followed by polytransesterification with a co-monomer such as dimethyl terephthalate (B1205515) (DMT) jcchems.comresearchgate.net.

The initial step involves the addition of a silicon- or germanium-containing compound across the terminal double bond of Undec-10-en-1-ol. This reaction, often catalyzed by a platinum complex for hydrosilylation or radical initiators for hydrogermylation, yields a difunctional monomer possessing both a hydroxyl group for esterification and a pendant organometallic group.

The subsequent polytransesterification reaction between the silylated or germylated alcohol and dimethyl terephthalate produces the final polyester. This process typically involves heating the monomers in the presence of a transesterification catalyst, leading to the formation of the polymer and the release of methanol (B129727) as a byproduct. The resulting polyesters are reported to have excellent yields and acceptable molecular weights, even with short polymerization times jcchems.comresearchgate.net.

Detailed Research Findings

Research into these novel metal-containing fatty polyesters has demonstrated their enhanced thermal stability compared to their monomeric precursors. Thermogravimetric analysis (TGA) has shown that these polymers are stable at high temperatures, with thermal degradation commencing above 400°C jcchems.comresearchgate.net. The structure of these polyesters has been confirmed using various spectroscopic methods.

The synthesis of related branched polyesters from germylated fatty compounds and dimethyl terephthalate has been conducted at temperatures between 140-190°C. These branched polymers were characterized by Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (NMR) spectroscopy, with their thermal properties evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The tables below provide a summary of the components and expected properties of these functionalized polyesters, based on available data.

Interactive Data Tables

Table 1: Monomers for Silylated and Germylated Polyesters

Monomer Type Chemical Name Structure Role in Polymerization
Fatty AlcoholUndec-10-en-1-olCH₂=CH(CH₂)₉OHBase for functionalization
Silylated PrecursorSilylated Undec-10-en-1-ol (example)(RO)₃Si(CH₂)₁₁OHDifunctional monomer
Germylated PrecursorGermylated Undec-10-en-1-ol (example)(RO)₃Ge(CH₂)₁₁OHDifunctional monomer
Co-monomerDimethyl terephthalate (DMT)C₆H₄(COOCH₃)₂Aromatic diester

Table 2: Polymerization and Properties of Functionalized Polyesters

Polymer Type Polymerization Method Reported Properties Reference
Silylated PolyesterPolytransesterification- Acceptable molecular weight- Thermally stable > 400°C jcchems.comresearchgate.net
Germylated PolyesterPolytransesterification- Acceptable molecular weight- Thermally stable > 400°C jcchems.comresearchgate.net

Mechanistic Basis of Biological Interactions and Research Applications of Undec 5 En 1 Ol

Exploration of Antimicrobial and Antifungal Activities

The potential for undec-5-en-1-ol to exhibit antimicrobial and antifungal properties is an area of scientific interest, largely informed by studies on its isomers and other similar fatty alcohols.

In Vitro Studies of Microbial Inhibition

Direct in vitro studies on the microbial inhibition of this compound are not extensively documented in publicly available research. However, the antimicrobial and antifungal activities of other undecenol isomers and related compounds have been reported. For instance, undec-10-en-1-ol is a known constituent of torch ginger inflorescence essential oil, which has demonstrated antibacterial properties against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes. cellsignal.com The minimum inhibitory concentration (MIC) of the essential oil against Bacillus subtilis was found to be 0.78 mg/ml. cellsignal.com Similarly, 10-undecyn-1-ol (B139984), an acetylenic alcohol, also exhibits antifungal activity. hmdb.ca

Furthermore, an essential oil from Mentha piperita containing a bicyclic derivative with an undec-5-ene structure showed moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Xanthomonas campestris. researchgate.net While these findings concern mixtures or structurally different yet related molecules, they suggest that the C11 unsaturated alcohol scaffold, which this compound possesses, is a promising motif for antimicrobial activity.

A methanolic extract of Blepharis ciliaris, containing undec-10-enoic acid, undec-2-n-1-yl ester, exhibited moderate antibacterial activity against several bacterial strains, with MIC values of 500 µg/mL for S. aureus and B. subtilis, and 1000 µg/mL for E. coli and Serratia marcescens. mdpi.com

Table 1: Reported Antimicrobial Activities of Undecenol Isomers and Related Compounds in Extracts

Compound/ExtractOrganism(s) InhibitedReported Activity (MIC/Zone of Inhibition)
Torch Ginger Essential Oil (containing undec-10-en-1-ol)Bacillus subtilisMIC: 0.78 mg/ml
Mentha piperita Essential Oil (containing a bicyclic undec-5-ene derivative)Staphylococcus aureus, Escherichia coli, Xanthomonas campestrisModerate activity (zone of inhibition data not specified for the compound)
Blepharis ciliaris Methanolic Extract (containing undec-10-enoic acid, undec-2-n-1-yl ester)S. aureus, B. subtilisMIC: 500 µg/mL
E. coli, S. marcescensMIC: 1000 µg/mL

Proposed Mechanisms of Action on Cellular Systems

The mechanisms by which this compound might exert antimicrobial effects can be inferred from studies on other long-chain fatty alcohols and acids, which primarily involve disruption of the microbial cell membrane.

The primary proposed mechanism for the antimicrobial activity of fatty alcohols is their interaction with the lipid bilayer of the cell membrane. wikipedia.orguib.no These amphipathic molecules can insert their hydrophobic tails into the membrane, disrupting the packing of phospholipids. rsc.org This disruption can lead to several detrimental effects for the microbial cell:

Increased Membrane Fluidity: The insertion of foreign molecules can increase the fluidity of the cell membrane, compromising its structural integrity.

Altered Permeability: The disruption of the lipid bilayer can lead to increased permeability, causing leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even nucleic acids. aimspress.com

Impaired Membrane Protein Function: Changes in the lipid environment can affect the function of integral membrane proteins that are crucial for processes like nutrient transport, respiration, and cell signaling.

Studies on undecylenic acid (10-undecenoic acid), a structurally similar fatty acid, suggest that it exerts its antifungal effect by disrupting the fungal cell membrane, leading to altered cytoplasmic pH. nih.gov It is plausible that this compound would act via a similar mechanism, leveraging its long carbon chain to interfere with membrane structure and function.

Beyond membrane disruption, another potential mechanism of action for this compound is the inhibition of specific microbial enzymes. Fatty acids and their derivatives are known to interfere with various metabolic processes by inhibiting key enzymes. While specific enzymatic targets for this compound have not been identified, related compounds offer insights into potential interactions.

For example, undecylenic acid has been suggested to inhibit enzymes involved in lipid metabolism. nih.gov Enzyme inhibition can occur through several mechanisms, including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, or noncompetitive inhibition, where the inhibitor binds to an allosteric site and changes the enzyme's conformation. wikipedia.orglibretexts.org Given its structure, this compound could potentially act as a competitive inhibitor for enzymes that process fatty alcohols or as a noncompetitive inhibitor for a variety of other enzymes crucial for microbial survival.

Role in Cell Signaling and Metabolic Pathway Studies

There is currently a lack of direct research investigating the specific role of this compound in cell signaling or metabolic pathways. However, the Human Metabolome Database entry for the isomer 2-undecen-1-ol indicates its association with fatty acid metabolism and cell signaling cellular processes. hmdb.ca This suggests that undecenol isomers, in general, may participate in or modulate lipid-based signaling and metabolic pathways.

Cell signaling pathways often involve lipid messengers, and the introduction of an exogenous fatty alcohol like this compound could potentially interfere with these pathways. researchgate.netcabimer.es For instance, it could be metabolized into other signaling molecules or compete with endogenous lipids for binding to receptors or enzymes.

In metabolic studies, long-chain alcohols can be utilized by cells in fatty acid synthesis or degradation pathways. researchgate.netgenome.jp Analyzing the metabolic fate of this compound within a cellular system could reveal its integration into metabolic networks and any subsequent effects on cellular energy status or the production of other bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. uts.edu.auwikipedia.org A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its activity. genome.jpdergipark.org.tr

Currently, there are no specific QSAR studies in the public domain that focus on this compound and its biological activities. However, the principles of QSAR can be applied to hypothesize about its potential activity based on its physicochemical properties. Key descriptors in QSAR studies for antimicrobial activity often include:

Lipophilicity (logP): This describes the compound's ability to partition between an oily and an aqueous phase, which is crucial for membrane interaction.

Molecular Shape and Size: These parameters influence how well the molecule can fit into the active site of an enzyme or intercalate into the cell membrane.

Electronic Properties: The distribution of charge within the molecule can affect its binding to polar and non-polar targets.

A QSAR study on terpenoids with neuroprotective activity found that lipophilicity, shape index, and electrostatic properties were the main drivers of activity. researchgate.net Similar principles would apply to the antimicrobial activity of this compound. Development of a QSAR model for a series of unsaturated alcohols including this compound could help in predicting its antimicrobial potency and guide the synthesis of more active analogues. genome.jp

Investigation of Analogues and Derivatives with Modified Biological Profiles

The biological profile of the undecene alcohol backbone can be significantly altered by modifying the position of the double bond or the nature of the functional group. Research into these analogues provides a framework for understanding the potential activities of this compound.

Positional isomers of this compound, such as 10-undecen-1-ol (B85765), are utilized as flavoring agents and serve as precursors in chemical synthesis. nih.govfoodb.ca For instance, 10-undecen-1-ol is a precursor for the synthesis of the fragrance aldehyde, undec-9-enal, through controlled oxidation. It is also a foundational monomer for novel bio-based polymers, such as silylated and germylated lineal polyesters, created through polytransesterification reactions. researchgate.net The isomer 2-undecen-1-ol is noted for its use in citrus and rose-based perfumes. thegoodscentscompany.com

Modification of the alcohol functional group to a carboxylic acid creates undecenoic acid, an analogue with distinct biological activities. (Z)-5-Undecanoic acid, which shares the C5 double bond position, was synthesized during the development of small-molecule inhibitors targeting fatty acyl-AMP and fatty acyl-CoA ligases in Mycobacterium tuberculosis. nih.gov This line of research suggests that the undec-5-ene carbon skeleton may be a valuable scaffold for developing new antimicrobial agents. More complex derivatives, such as 5′-O-[(N-Acyl)sulfamoyl]adenosines, have been synthesized and shown to have potent antitubercular activity by inhibiting enzymes essential for bacterial survival. nih.gov These studies often explore a variety of fatty acid side chains, and structure-activity relationship (SAR) data from such research can inform the design of novel derivatives based on the this compound structure. nih.govnih.gov

Table 1: Investigated Analogues and Derivatives of this compound

Compound Name Structural Relationship to this compound Investigated Application / Biological Profile
10-Undecen-1-ol Positional Isomer Flavoring agent; Precursor for fragrance synthesis and bio-based polyesters. nih.govresearchgate.net
2-Undecen-1-ol Positional Isomer Component in citrus and rose perfumes. thegoodscentscompany.com
(Z)-5-Undecanoic acid Carboxylic Acid Analogue Synthesized for evaluation as an inhibitor of Mycobacterium tuberculosis enzymes. nih.gov
5′-O-[N-(Acyl)sulfamoyl]adenosine Derivatives Complex Conjugates A class of potent antitubercular agents developed by attaching various fatty acyl groups to an adenosine (B11128) core. nih.gov

Occurrence and Biological Roles as Plant Metabolites (e.g., Volatile Oil Components)

The direct identification of this compound in plant volatile oils is not prominently reported. However, the presence of structurally similar compounds in various plant species suggests its potential existence as a natural metabolite. Fatty alcohols and their derivatives are common constituents of plant essential oils, where they contribute to the plant's aroma, defense mechanisms, and interactions with the environment. foodb.canih.gov

A significant finding is the identification of cis-undec-5-ene , a hydrocarbon analogue, as a major component (14.4%) in the essential oil of Artemisia annua (sweet wormwood) following treatment with chemical fertilizers. researchgate.net The presence of this C11 alkene with a double bond at the C5 position strongly implies a related biosynthetic pathway that could involve this compound as either a precursor or a subsequent metabolite.

Other isomers of undecenol have been confirmed as plant metabolites. For example, 10-Undecen-1-ol has been identified in Mangifera indica (mango). nih.gov The widespread occurrence of C11 compounds in plants, such as undecanal (B90771) (a tautomer of undec-1-en-1-ol), further supports the likelihood of various undecenol isomers, including this compound, being part of the complex mixture of plant volatiles. nih.govnih.gov

Table 2: Natural Occurrence of this compound and Close Analogues

Compound Name Relationship to this compound Plant Source Reference(s)
cis-Undec-5-ene Hydrocarbon Analogue Artemisia annua researchgate.net
10-Undecen-1-ol Positional Isomer Mangifera indica nih.gov

Environmental Behavior and Fate of Undec 5 En 1 Ol in Natural Ecosystems

Environmental Persistence and Degradation Pathways

The persistence of Undec-5-en-1-ol in the environment is determined by its susceptibility to various degradation processes, including photochemical reactions in the atmosphere and biodegradation in soil and water.

Unsaturated alcohols are known to be volatile organic compounds (VOCs) that can be emitted into the atmosphere from both natural and man-made sources. aem.az In the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically-produced hydroxyl (OH) radicals. aem.azmdpi.com The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound.

Table 1: Estimated Atmospheric Degradation of this compound

Parameter Estimated Value Method
OH Radical Reaction Rate Constant 69.9 x 10⁻¹² cm³/molecule-sec AOPWIN™ v1.92
**Atmospheric Half-life (12-hr day, 1.5 x 10⁶ OH/cm³) ** 0.156 days (3.74 hours) AOPWIN™ v1.92

Data sourced from estimations by US EPA's EPI Suite™. chemsafetypro.comepa.gov

Biodegradation is a critical process for the removal of organic chemicals from water and soil environments. givaudan.com Aliphatic alcohols, including unsaturated ones, are generally expected to biodegrade. europa.eu The BIOWIN™ program within EPI Suite™ predicts the probability of rapid biodegradation. chemsafetypro.comepa.gov For this compound, the models suggest that it is likely to biodegrade, although it may not be rapid. This indicates that microorganisms in soil and water can break down the compound over time. europa.eu

Table 2: Predicted Biodegradability of this compound

Model Prediction Probability
Linear Model Does not biodegrade fast 0.2831
Non-Linear Model Does not biodegrade fast 0.0279
Ultimate Biodegradation Timeframe Weeks -
Primary Biodegradation Timeframe Days-weeks -

Data sourced from estimations by US EPA's EPI Suite™ (BIOWIN v4.10). chemsafetypro.comepa.gov

Environmental Transport and Distribution

The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as its vapor pressure, Henry's Law constant, and its tendency to adsorb to soil and sediment.

Vapor pressure and Henry's Law constant are key indicators of a chemical's tendency to volatilize from soil and water into the atmosphere. wikipedia.org A higher vapor pressure suggests a greater tendency to evaporate, while the Henry's Law constant describes the partitioning between air and water. wikipedia.org Estimated values for this compound suggest a moderate potential for volatilization.

Table 3: Estimated Volatilization Properties of this compound

Parameter Estimated Value Method
Vapor Pressure 0.0039 mmHg at 25°C Estimation
Henry's Law Constant 1.15 x 10⁻⁵ atm-m³/mole HENRYWIN™ v3.20

Data for vapor pressure is for the similar compound undec-9-en-1-ol. chemsrc.com Henry's Law Constant is estimated by US EPA's EPI Suite™. chemsafetypro.comepa.gov

The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc), which measures its tendency to bind to organic matter in the soil. chemsafetypro.comchemsafetypro.com A high Koc value indicates that the chemical is likely to be immobile in soil, with a lower potential for leaching into groundwater. chemsafetypro.comchemsafetypro.com For this compound, the estimated Koc suggests low to slight mobility in soil.

Table 4: Estimated Soil Adsorption and Mobility of this compound

Parameter Estimated Value Mobility Classification Method
Soil Adsorption Coefficient (Koc) 1348 L/kg Low to Slight KOCWIN™ v2.00

Data sourced from estimations by US EPA's EPI Suite™ and McCall's Soil Mobility Classification. chemsafetypro.comepa.govchemsafetypro.com

Assessment of Bioaccumulation Potential Based on Physicochemical Descriptors (e.g., LogP)

The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms. The octanol-water partition coefficient (LogP or Log Kow) is a key indicator of this potential. epa.gov A higher LogP value generally suggests a greater likelihood of bioaccumulation in fatty tissues. The estimated LogP for this compound is in a range that suggests a moderate to high potential for bioaccumulation. The Bioconcentration Factor (BCF) provides a more direct estimate of accumulation in aquatic organisms.

Table 5: Estimated Bioaccumulation Potential of this compound

Parameter Estimated Value Interpretation Method
Log Octanol-Water Partition Coefficient (LogP) 4.41 (est) Moderate to High Potential KOWWIN™ v1.67
Bioconcentration Factor (BCF) 414.5 High Potential BCFBAF™ v3.01

LogP value is for the isomer 2-undecen-1-ol. thegoodscentscompany.com BCF is estimated for 1-undecene (B165158). nih.gov General estimation methods are supported by EPI Suite™. chemsafetypro.comepa.goveuropa.eu

Research into Environmental Impact (Excluding Direct Ecotoxicity Data)

Research into the environmental impact of this compound and structurally related compounds provides insights into their behavior once released into the environment. While direct ecotoxicity data is extensive, this section focuses on the broader environmental fate, including biodegradability, mobility, and potential for long-term persistence.

Biodegradability:

The biodegradability of a substance is a key indicator of its persistence in the environment. For this compound, information from safety data sheets for products containing this compound or similar structures suggests it is readily biodegradable. arexons.it This implies that microorganisms in the environment can break down the compound, preventing long-term accumulation. For instance, a public report on a structurally similar compound, Spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, 1-acetate, indicated that it underwent a 28-day ready biodegradability test (OECD TG 301 B), which is a standard method to assess how quickly and completely a substance is broken down by microorganisms. industrialchemicals.gov.au The linear hydrocarbon structure of related alkenes like 1-undecene also suggests that biodegradation is a significant degradation pathway in both soil and water. nih.gov

However, the picture can be more complex for derivatives. For example, 11-(Perfluoro-n-octyl)undec-10-en-1-ol is not readily biodegradable and may cause long-term adverse effects in the environment. windows.net This highlights how the addition of certain functional groups, like perfluoroalkyl chains, can drastically alter a compound's environmental persistence.

Mobility in Soil and Water:

The mobility of this compound in soil and water determines its potential to move from the point of release and contaminate wider areas. Data on the specific mobility of this compound is limited, with several safety data sheets noting "no data available". crafters-choice.comchemicalbook.combiosynth.com However, based on its chemical structure—a moderately long carbon chain with a polar alcohol group—it is expected to have some mobility in soil and water. The product should not be allowed to enter drains, water courses, or the soil. crafters-choice.com

Environmental Exposure and Fate Assessment:

Environmental exposure assessments for related compounds provide a framework for understanding the potential pathways of this compound into the environment. For Spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, 1-acetate, which is used in cosmetics and household products, the primary release to the environment is expected to be through wastewater from consumer use. industrialchemicals.gov.au A significant portion of the chemical is expected to be removed during wastewater treatment processes, with the remainder being released to surface waters or applied to land as biosolids. industrialchemicals.gov.au Due to its expected low water solubility and potential for adsorption to soil and sediment, the compound is predicted to have low mobility in these compartments. industrialchemicals.gov.au

The following table summarizes key research findings on the environmental fate of this compound and related compounds:

Parameter Finding Related Compound(s) Source
Ready Biodegradability Readily biodegradable.This compound arexons.it
Ready Biodegradability Not readily biodegradable.11-(Perfluoro-n-octyl)undec-10-en-1-ol windows.net
Mobility in Soil No data available.This compound, 10-Undecyn-1-ol (B139984), 10-Undecen-1-ol (B85765) crafters-choice.comchemicalbook.combiosynth.com
Environmental Release Primarily through wastewater from consumer use.Spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, 1-acetate industrialchemicals.gov.au
Fate in Wastewater Treatment Significant removal expected.Spiro[5.5]undec-8-en-1-ol, 2,2,9,11-tetramethyl-, 1-acetate industrialchemicals.gov.au

Atmospheric Fate:

While the primary focus is often on soil and water, the atmospheric fate of volatile organic compounds is also an important consideration. For biogenic volatile organic compounds (BVOCs), oxidation by nitrate (B79036) radicals (NO3) can be a significant degradation pathway, especially at night. copernicus.org While specific data for this compound is not available, the presence of a double bond in its structure suggests it could be susceptible to atmospheric oxidation by radicals such as OH and NO3. copernicus.org

Emerging Research Directions and Future Perspectives on Undec 5 En 1 Ol

Advanced Computational Chemistry and Molecular Modeling Studies of Undec-5-en-1-ol

The application of computational chemistry and molecular modeling is set to accelerate the understanding and utilization of this compound by predicting its behavior and guiding experimental work.

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of complex molecules like this compound. acs.orgacs.org DFT calculations can be employed to model the electronic structure and predict the most plausible reaction pathways for transformations involving either the alkene or the alcohol functionality. For instance, computational studies on analogous unsaturated alcohols have successfully predicted the chemoselectivity of hydrogenation reactions, determining whether the C=C double bond or a potential carbonyl group (if the alcohol were oxidized) would be preferentially reduced. mdpi.com

Future computational work on this compound will likely focus on:

Mapping Reaction Landscapes: Calculating the energy profiles for various catalytic reactions, such as hydrogenation, oxidation, and metathesis, to identify the most energetically favorable routes and predict the structures of transition states. acs.orgacs.org

Predicting Regio- and Stereoselectivity: For reactions like epoxidation or dihydroxylation of the double bond, computational models can predict the selectivity, guiding the choice of catalysts and reaction conditions to achieve desired isomers.

Understanding Catalyst-Substrate Interactions: Molecular modeling can simulate the interaction of this compound with the active site of a catalyst, providing insights into the binding modes that govern selectivity. nih.gov

An example of how DFT calculations can be applied to predict reaction outcomes for a similar unsaturated system is shown in the table below.

Reaction TypeComputational MethodPredicted Outcome for an Unsaturated Alcohol
Catalytic HydrogenationDFT (ωB97X-D)Determination of the lowest energy pathway for H2 addition across the C=C bond versus a C=O group. acs.orgacs.org
Enantioselective OxidationDFT (B3LYP)Prediction of enantioselectivity based on the calculated energies of diastereomeric transition states. nih.gov

Development of Novel Catalytic Systems for this compound Transformations

The presence of two distinct functional groups in this compound offers a rich playground for the development and application of novel catalytic systems designed for selective transformations.

Selective Hydrogenation: A key challenge is the selective hydrogenation of the internal C=C bond without affecting the hydroxyl group. Recent advances in catalysis have seen the development of highly selective systems for the hydrogenation of unsaturated aldehydes to unsaturated alcohols, and these principles can be extended to the selective reduction of the double bond in this compound. benthamdirect.comingentaconnect.comacs.orgrsc.org Catalysts based on platinum modified with promoters like zinc have shown enhanced selectivity towards the desired unsaturated alcohol product in the hydrogenation of citral.

Selective Oxidation: The development of catalysts for the selective oxidation of either the alcohol or the alkene moiety is a significant area of research. For the alcohol, selective oxidation to the corresponding aldehyde or carboxylic acid can be achieved using modern catalytic systems. For the alkene, Wacker-type oxidation of internal alkenes to furnish ketones is a promising avenue. nih.govorganic-chemistry.org Ruthenium-catalyzed oxidation of alkenes to α-diketones represents another advanced transformation. acs.org

Olefin Metathesis: Ruthenium-based olefin metathesis catalysts are well-known for their functional group tolerance and could be employed for various transformations of this compound. nih.govacs.orgacs.org For example, cross-metathesis with other olefins could lead to the synthesis of longer-chain functionalized alcohols, while ring-closing metathesis of a diene derived from this compound could produce cyclic structures.

The table below summarizes some potential catalytic transformations for this compound based on recent literature for similar substrates.

Catalytic TransformationCatalyst TypePotential Product from this compound
Selective Hydrogenation (C=C)Ir–ReOx/SiO2Undecan-1-ol
Selective Oxidation (C-OH)(-)-sparteine-Pd(II) complexesUndec-5-en-1-al
Wacker-type Oxidation (C=C)Pd(Quinox)/TBHPUndecan-6-one
Olefin MetathesisHoveyda-Grubbs type Ru-catalystsVaries depending on reaction partner

Bio-inspired and Sustainable Synthesis Approaches for this compound Production

The increasing demand for sustainable chemical production has spurred research into bio-inspired and biocatalytic routes for synthesizing valuable molecules like this compound.

Metabolic Engineering of Oleaginous Yeasts: Oleaginous yeasts, such as Yarrowia lipolytica and Lipomyces starkeyi, are natural accumulators of lipids and have been successfully engineered to produce a variety of fatty acid-derived molecules, including long-chain fatty alcohols. nrel.govosti.govsciopen.com By introducing heterologous enzymes like fatty acyl-CoA reductases (FARs) and tailoring the fatty acid biosynthesis pathway, it is conceivable to engineer these yeasts to produce C11 unsaturated fatty acids and subsequently reduce them to this compound. pnas.orgacs.org This approach offers a renewable route from simple sugars.

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis provides a green alternative to traditional chemical synthesis. For instance, a two-step approach combining lipase-catalyzed esterification of a fatty acid followed by metal-catalyzed hydrogenation of the resulting ester has been demonstrated for the synthesis of myristyl alcohol. rsc.org A similar chemo-enzymatic strategy could be envisioned for this compound. Furthermore, photoenzymatic cascades have been developed to transform unsaturated fatty acids into chiral secondary fatty alcohols, highlighting the potential of biocatalysis for creating complex molecules from simple precursors. nih.govresearchgate.net

Interdisciplinary Research Applications and Synergistic Studies Involving this compound

The unique structure of this compound makes it a versatile building block for applications that span multiple scientific disciplines.

Polymer Chemistry and Materials Science: The terminal hydroxyl group of this compound can be used as an initiator or a comonomer in polymerization reactions to create functional polymers. For example, its incorporation into a polymer backbone could introduce pendant alkyl chains with a terminal double bond, which could be further functionalized. Molecular dynamics simulations can be used to predict the properties of such novel polymers. aps.orgaip.orgyoutube.commdpi.com

Pheromone Synthesis and Chemical Ecology: Many insect pheromones are long-chain unsaturated alcohols. nih.govnih.govoup.comresearchgate.netjst.go.jp this compound or its derivatives could potentially act as or be precursors to insect pheromones, opening up applications in sustainable agriculture for pest management. The biosynthesis of insect pheromones in engineered yeasts is an active area of research. nih.govoup.com

Surfactant Chemistry: The amphiphilic nature of this compound, with its hydrophobic alkyl chain and hydrophilic alcohol head, makes it a candidate for the synthesis of novel surfactants. nih.govresearchgate.netnih.govneutronco.com The internal double bond could be functionalized to introduce different head groups, leading to a variety of surfactants with tunable properties for applications in detergents, emulsifiers, and personal care products.

Field of ApplicationPotential Role of this compound
Polymer ChemistryFunctional comonomer for specialty polymers.
Chemical EcologyPrecursor for the synthesis of insect pheromones.
Surfactant ScienceBuilding block for novel functional surfactants.
Organic SynthesisVersatile bifunctional intermediate.

Q & A

Q. What are the optimal synthetic routes for Undec-5-en-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Compare methods such as hydroboration-oxidation of undec-5-ene or reduction of undec-5-enal. Use gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) to confirm structural integrity. Track yield variations under different catalysts (e.g., Pd/C vs. NaBH₄) and solvent systems (polar vs. nonpolar). Report detailed procedures, including temperature control and inert atmosphere requirements, to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common ambiguities?

Methodological Answer: Combine 1^1H NMR (to identify the hydroxyl proton and double bond splitting patterns) and 13^{13}C NMR (to confirm carbon positions). Infrared (IR) spectroscopy can validate the alcohol group (O-H stretch ~3200–3600 cm⁻¹). For ambiguous cases, use 2D NMR (e.g., COSY, HSQC) or mass spectrometry (MS) to resolve structural uncertainties. Cross-reference with literature data for known analogs .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term experiments?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC or GC-MS. Store in amber vials under nitrogen at –20°C to minimize oxidation. Include stability data in supplementary materials to guide future experimental designs .

Q. What strategies mitigate byproduct formation during this compound synthesis, particularly in large-scale reactions?

Methodological Answer: Optimize stoichiometry and employ slow reagent addition to control exothermic reactions. Use scavengers (e.g., molecular sieves for water-sensitive steps) or column chromatography for purification. Compare batch vs. flow chemistry setups to reduce side reactions. Document all modifications in the experimental section .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic systems?

Methodological Answer: Apply density functional theory (DFT) to model transition states and intermediates in hydrogenation or oxidation pathways. Validate results with kinetic isotope effects (KIE) or isotopic labeling experiments. Share computational input files (e.g., Gaussian/NWChem) and visualization scripts in supporting information .

Q. What experimental and statistical approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects, cell line specificity). Replicate assays under standardized conditions (e.g., OECD guidelines) and apply multivariate regression to isolate structure-activity relationships (SAR). Publish raw datasets and analysis code for transparency .

Q. How do steric and electronic properties of this compound influence its reactivity in multi-step organic syntheses?

Methodological Answer: Design a series of derivatives with substituents at varying positions. Use Hammett plots to correlate electronic effects with reaction rates (e.g., esterification or etherification). Pair with X-ray crystallography to analyze steric hindrance. Discuss findings within the framework of frontier molecular orbital (FMO) theory .

Q. What interdisciplinary methodologies integrate this compound into materials science or supramolecular chemistry applications?

Methodological Answer: Collaborate with materials scientists to study self-assembly behavior (e.g., via AFM or TEM). Explore its use as a chiral building block in liquid crystals or polymer networks. Publish cross-disciplinary protocols, including synthesis, characterization, and application testing, with explicit links to theoretical frameworks .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound’s physical property data (e.g., melting point, solubility) across studies?

Methodological Answer: Conduct interlaboratory comparisons using standardized reference materials (e.g., NIST-certified reagents). Report detailed measurement conditions (e.g., heating rates for melting points, solvent purity for solubility). Use consensus statistical models (e.g., Grubbs’ test) to identify outliers .

Q. What protocols ensure the reproducibility of this compound-based experiments in external laboratories?

Methodological Answer: Provide step-by-step video protocols for critical steps (e.g., inert handling of air-sensitive intermediates). Include machine-readable metadata (e.g., NMR spectrometer settings, column specifications). Validate methods through peer-led replication studies prior to publication .

Theoretical & Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?

Methodological Answer: Align projects with sustainability goals (e.g., green synthesis routes) or unmet biomedical needs (e.g., antimicrobial derivatives). Use ethical review boards to assess environmental impact (e.g., waste disposal) and comply with ACS Green Chemistry Principles .

Q. What theoretical frameworks explain the unique physicochemical behavior of this compound in nonpolar solvents?

Methodological Answer: Apply Hansen solubility parameters or molecular dynamics simulations to model solvent interactions. Compare with homologous alcohols (e.g., undec-10-en-1-ol) to isolate double bond effects. Link findings to existing colloid or surface chemistry theories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.